

# 1-Benzyl-4-phenylpiperidin-4-ol physical and chemical properties

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## Compound of Interest

Compound Name: **1-Benzyl-4-phenylpiperidin-4-ol**

Cat. No.: **B056265**

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## Technical Guide: 1-Benzyl-4-phenylpiperidin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive overview of the physical, chemical, and synthetic properties of **1-Benzyl-4-phenylpiperidin-4-ol**, a key intermediate in medicinal chemistry.

## Introduction

**1-Benzyl-4-phenylpiperidin-4-ol** is a tertiary alcohol and a member of the piperidine class of compounds. The piperidine scaffold is a crucial structural motif found in a wide array of pharmacologically active molecules. This compound, featuring both a benzyl protective group and a phenyl substituent, serves as a valuable precursor in the synthesis of various pharmaceutical agents. Its strategic importance lies in its role as an intermediate, which, after modifications such as debenzylation, can be elaborated into more complex molecular architectures. This guide provides a detailed summary of its chemical and physical properties, a representative synthesis protocol, and its utility in synthetic pathways.

## Physical and Chemical Properties

**1-Benzyl-4-phenylpiperidin-4-ol** is typically a solid at room temperature.<sup>[1]</sup> Its core structure consists of a piperidine ring N-substituted with a benzyl group and substituted at the 4-position with both a phenyl group and a hydroxyl group.

## Structural and General Properties

Property	Value	Source(s)
IUPAC Name	1-Benzyl-4-phenylpiperidin-4-ol	<a href="#">[2]</a>
Synonyms	1-benzyl-4-hydroxy-4-phenylpiperidine, 4-Piperidinol, 4-phenyl-1-(phenylmethyl)-	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	63843-83-4	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>18</sub> H <sub>21</sub> NO	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Solid	<a href="#">[1]</a>

## Physicochemical Data

Property	Value	Source(s)
Molecular Weight	267.37 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	107-109 °C	
Density	1.135 g/cm <sup>3</sup>	
Predicted XLogP	2.9	<a href="#">[4]</a>
Predicted pKa	14.06 ± 0.20	<a href="#">[2]</a>
Topological Polar Surface Area	23.5 Å <sup>2</sup>	<a href="#">[2]</a>

## Synthesis and Purification

The most common and direct method for the synthesis of **1-Benzyl-4-phenylpiperidin-4-ol** is the nucleophilic addition of a phenyl organometallic reagent to the ketone functionality of 1-Benzyl-4-piperidone. Both phenyllithium and phenylmagnesium bromide (a Grignard reagent) can be used for this transformation.[\[2\]](#)

## Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a representative procedure based on established methods for the synthesis of tertiary alcohols from ketones using Grignard reagents.[\[5\]](#)[\[6\]](#)

**Materials:**

- Bromobenzene
- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)
- 1-Benzyl-4-piperidone
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Iodine crystal (as initiator)

**Procedure:**

- Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 equivalents). Add a small crystal of iodine and a few milliliters of anhydrous THF.
- Add a small portion of bromobenzene (1.1 equivalents) dissolved in anhydrous THF to the magnesium. Gentle heating may be required to initiate the reaction.
- Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
- Addition to Ketone: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

- Dissolve 1-Benzyl-4-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Workup and Isolation: Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude **1-Benzyl-4-phenylpiperidin-4-ol**.

## Purification Protocol: Flash Column Chromatography

The crude product can be purified by flash column chromatography, a standard technique for purifying organic compounds.[6]

System:

- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. A starting polarity of 10-20% ethyl acetate in hexanes, gradually increasing to 30-50%, should allow for the separation of the product from non-polar impurities and more polar starting material.
- Monitoring: The fractions are monitored by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the spots.

## Analytical Characterization

The structure and purity of the synthesized compound are confirmed using standard analytical techniques.

Technique	Purpose & Expected Observations
<sup>1</sup> H NMR	Confirms the proton environment. Expect signals for the aromatic protons of the benzyl and phenyl groups, the benzylic methylene protons, and the piperidine ring protons. The hydroxyl proton will appear as a broad singlet.
<sup>13</sup> C NMR	Confirms the carbon skeleton. Expect distinct signals for the aromatic carbons, the benzylic carbon, the quaternary carbon bearing the hydroxyl and phenyl groups, and the piperidine ring carbons.
FTIR	Identifies functional groups. Expect a broad absorption band in the region of 3200-3600 cm <sup>-1</sup> for the O-H stretch of the alcohol, and characteristic peaks for C-H (aromatic and aliphatic) and C=C (aromatic) bonds.
Mass Spectrometry	Determines the molecular weight and fragmentation pattern. The molecular ion peak [M+H] <sup>+</sup> is expected at m/z 268.17. <a href="#">[4]</a>
HPLC	Assesses purity. A reverse-phase HPLC method can be used to determine the purity of the final compound. <a href="#">[7]</a>

## Synthetic Utility and Pathway

**1-Benzyl-4-phenylpiperidin-4-ol** is not typically an end-product but rather a key intermediate. The benzyl group serves as a protecting group for the piperidine nitrogen, which can be removed to allow for further functionalization.

## Debenzylation to 4-Phenylpiperidin-4-ol

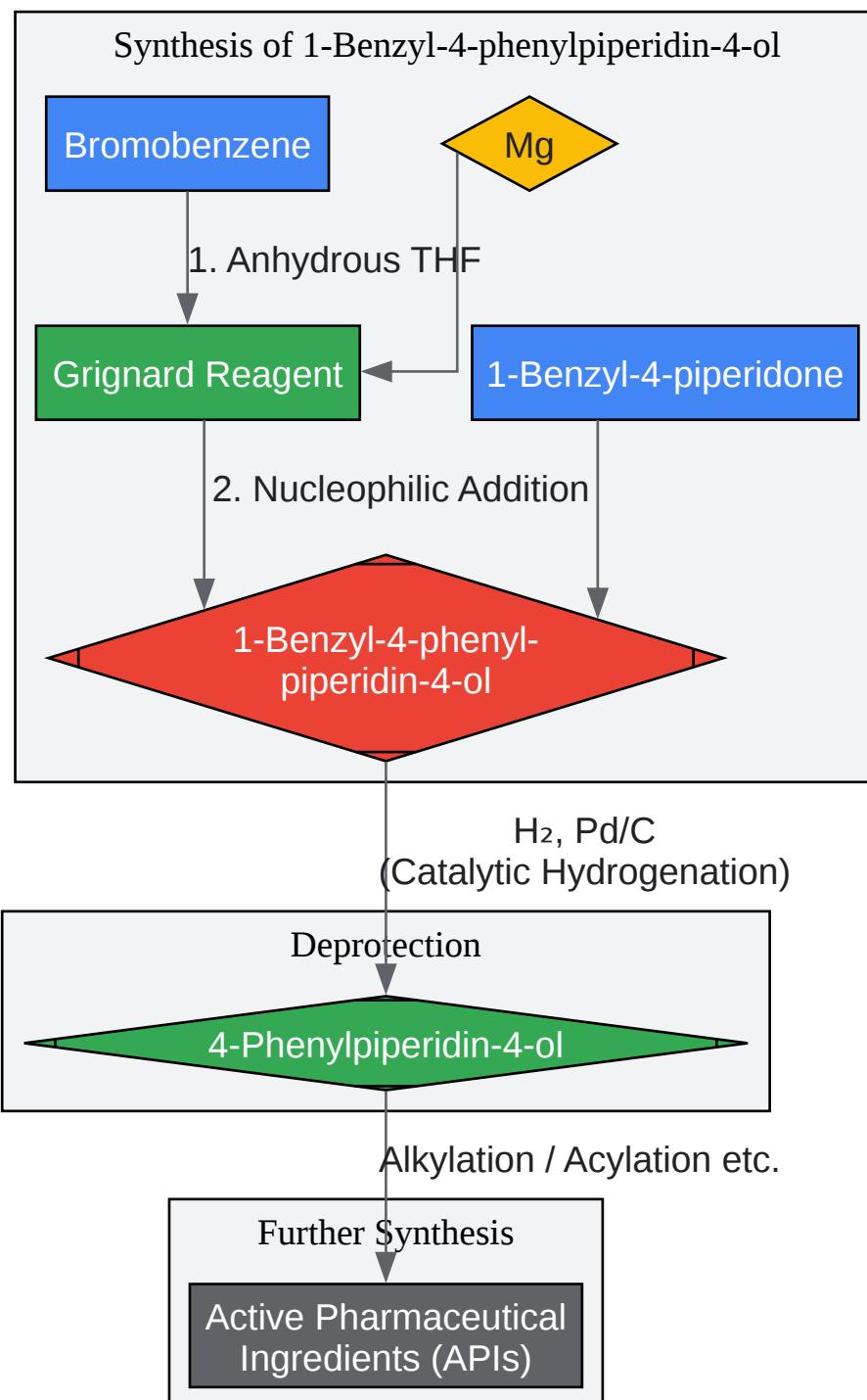
A common subsequent step is the removal of the N-benzyl group via catalytic hydrogenation. This reaction exposes the secondary amine of the piperidine ring, creating 4-phenylpiperidin-4-ol, a precursor for various biologically active molecules.[\[2\]](#)

### General Protocol: Catalytic Transfer Hydrogenation

- Dissolve **1-Benzyl-4-phenylpiperidin-4-ol** in a suitable solvent such as ethanol or methanol.
- Add a catalyst, typically Palladium on Carbon (10% Pd/C).
- Introduce a hydrogen source. This can be hydrogen gas ( $H_2$ ) from a balloon or pressure vessel, or a transfer agent like ammonium formate or formic acid.<sup>[8]</sup>
- Stir the reaction mixture at room temperature or with gentle heating until TLC indicates the consumption of the starting material.
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure to obtain the debenzylated product, 4-phenylpiperidin-4-ol.

## Synthetic Pathway Diagram

The following diagram illustrates the synthetic workflow from the starting materials to the deprotected intermediate, which can then be used in further drug development.

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Synthetic pathway of **1-Benzyl-4-phenylpiperidin-4-ol** and its utility.

## Conclusion

**1-Benzyl-4-phenylpiperidin-4-ol** is a well-characterized chemical intermediate with significant applications in the synthesis of complex piperidine-containing molecules. Its straightforward preparation via Grignard reaction and the subsequent lability of the N-benzyl protecting group make it an accessible and versatile building block for drug discovery and development professionals. The data and protocols presented in this guide serve as a comprehensive resource for the synthesis and characterization of this important compound.

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